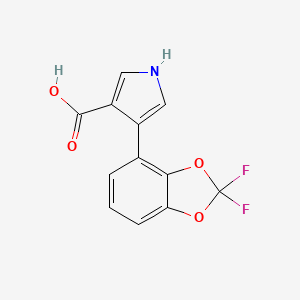

3-Descyano Fludioxonil 3-Carboxylic Acid

Beschreibung

Systematic Nomenclature and CAS Registry

3-Descyano Fludioxonil 3-Carboxylic Acid is officially registered under the Chemical Abstracts Service registry number 1582788-89-3. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid. This nomenclature reflects the structural organization whereby a difluorobenzodioxole substituent is attached to position 4 of a pyrrole ring bearing a carboxylic acid group at position 3.

Alternative nomenclature systems and synonyms for this compound include several variants that emphasize different structural features. The compound is also known as Fludioxonil-carboxylic acid, highlighting its relationship to the parent fungicide compound. Additional systematic names include 1H-Pyrrole-3-carboxylic acid, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-, which provides a more detailed description of the substitution pattern. Chemical databases also reference this compound as 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-pyrrole-3-carboxylic acid, representing a slight variation in naming convention.

The Chemical Abstracts Service registry system ensures global standardization of chemical identification, with the assigned number 1582788-89-3 serving as the definitive identifier across international databases and regulatory frameworks. This registry number facilitates accurate cross-referencing in scientific literature, regulatory documents, and commercial databases, eliminating potential confusion arising from multiple naming conventions.

Molecular Formula and Weight

The molecular formula of this compound is established as C12H7F2NO4, indicating a composition of twelve carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms. This molecular composition reflects the presence of multiple functional groups including the carboxylic acid moiety, benzodioxole ring system, and pyrrole heterocycle.

Precise molecular weight determinations have been conducted using advanced computational methods and experimental techniques. The molecular weight is consistently reported as 267.18 to 267.19 grams per mole across multiple authoritative sources. This slight variation in reported values reflects different computational algorithms and rounding conventions employed by various chemical databases. The accurate mass, as determined by high-resolution mass spectrometry, is specified as 267.0343 atomic mass units.

The following table summarizes the fundamental molecular parameters:

The molecular composition analysis reveals significant structural complexity arising from the incorporation of halogen atoms (fluorine) and multiple heteroatoms (nitrogen and oxygen). The presence of two fluorine atoms contributes substantially to the molecular weight while potentially influencing physicochemical properties such as lipophilicity and metabolic stability. The oxygen-to-carbon ratio of 1:3 indicates substantial polarity contributed by the carboxylic acid functional group and the benzodioxole ring system.

Structural Analysis (SMILES, InChI, InChIKey)

Computational structural representation of this compound employs multiple standardized encoding systems that facilitate database storage, structural searching, and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is documented as OC(=O)c1c[nH]cc1c1cccc2c1OC(O2)(F)F. This notation systematically describes the connectivity pattern starting from the carboxylic acid group and proceeding through the pyrrole ring to the benzodioxole moiety.

An alternative Simplified Molecular Input Line Entry System notation, C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O, provides equivalent structural information with different traversal ordering. Both representations accurately encode the molecular connectivity and can be processed by chemical informatics software for structure generation and comparison purposes.

The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17). This identifier includes layer information describing connectivity, hydrogen distribution, and protonation state. The International Chemical Identifier Key, serving as a fixed-length hash of the full identifier, is designated as WPLYHFDANIMBSH-UHFFFAOYSA-N.

The following table presents the complete set of structural identifiers:

These computational representations enable automated structure verification, similarity searching, and chemical property prediction through various cheminformatics platforms. The International Chemical Identifier system provides particular value for regulatory applications and international data exchange, as it represents a globally standardized approach to chemical structure representation developed by the International Union of Pure and Applied Chemistry.

Isomeric and Stereochemical Properties

Structural analysis of this compound reveals specific stereochemical characteristics that influence its molecular behavior and analytical properties. The compound contains no traditional stereogenic centers bearing four different substituents, indicating absence of classical chiral centers that would generate enantiomeric pairs. However, the molecular architecture incorporates planar ring systems that may exhibit restricted rotation and potential conformational preferences.

The benzodioxole ring system presents a bicyclic structure where the two oxygen atoms are connected through a carbon bearing two fluorine substituents. This structural feature creates a rigid framework that constrains molecular flexibility and establishes defined spatial relationships between substituent groups. The difluoromethylene bridge (CF2) exhibits tetrahedral geometry around the central carbon atom, with fluorine atoms occupying specific spatial positions that influence overall molecular polarity and intermolecular interactions.

The pyrrole ring system adopts a planar configuration characteristic of five-membered aromatic heterocycles. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that participates in aromatic delocalization, contributing to the overall planarity of the ring system. The attachment of the carboxylic acid group at position 3 of the pyrrole ring establishes a specific substitution pattern that influences both electronic properties and spatial organization.

Conformational analysis reveals that the molecule can adopt multiple rotational conformers around the bond connecting the pyrrole and benzodioxole ring systems. However, steric interactions between substituent groups may favor specific conformational arrangements that minimize unfavorable contacts. The carboxylic acid functional group can exist in both protonated and deprotonated states depending on solution conditions, with the deprotonated carboxylate form exhibiting enhanced water solubility and altered conformational preferences.

The absence of stereogenic centers simplifies analytical characterization and eliminates the need for chiral separation techniques in most analytical applications. This stereochemical simplicity facilitates method development for quantitative analysis and reduces complexity in regulatory testing protocols. The planar aromatic systems provide characteristic spectroscopic signatures that enable reliable identification through nuclear magnetic resonance spectroscopy and ultraviolet-visible spectroscopy techniques.

Eigenschaften

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYHFDANIMBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

- Substrate : 5- or 6-halomethyl quinoxaline derivatives.

- Oxidant : Oxygen or air.

- Catalysts : Transition metal salts, such as cobalt salts, are effective in catalyzing the oxidation.

- Alkaline Medium : Aqueous alkali with concentration ranging from 0.5 M to 3 M, preferably 0.9 M to 1.5 M.

- Temperature : Between 50 °C and 150 °C, optimally 80 °C to 120 °C.

- Reaction Time : 4 to 72 hours, preferably 8 to 48 hours.

- Concentration : Quinoxaline concentration from 0.05 M to 0.5 M, preferably 0.1 M to 0.3 M.

Mechanistic Notes

- The method avoids strong oxidants that cause structural damage.

- Oxygen in the presence of cobalt salts selectively oxidizes halomethyl groups to carboxylic acids.

- The product remains as a salt in the aqueous phase and can be isolated by acidification and extraction.

Yields and Selectivity

- Halomethyl-quinoxaline synthesis: ~95% conversion, 97% selectivity.

- Oxidation step: approximately 80% yield.

- The process is economical and environmentally friendly due to mild conditions and catalytic air oxidation.

Example Procedure

- Reflux halomethyl quinoxaline with N-chlorosuccinimide and benzoyl peroxide in acetonitrile for 6-12 hours.

- Concentrate and extract with pentane to separate quinoxaline products.

- Oxidize the halomethyl group in aqueous alkaline suspension with oxygen and cobalt catalyst under controlled temperature and time.

Alternative Synthetic Approaches: Direct Amination and Catalytic Methods

While direct oxidation is primary, other synthetic methods related to quinoline and fluoroquinolone carboxylic acids, which share structural similarities, provide insights into catalyst use and reaction optimization.

Catalytic Amination Using Nanoporous Catalysts

- Use of {Mo132}, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate catalyst.

- Reaction of 7-halo-6-fluoroquinolone-3-carboxylic acids with amines in refluxing water.

- Benefits: high yields, short reaction times, catalyst recyclability.

- Although specific to fluoroquinolones, this approach highlights the role of heterogeneous catalysts in functionalizing quinoline derivatives.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Substrate concentration | 0.05 M – 0.5 M (preferably 0.1-0.3 M) | Halomethyl quinoxaline derivatives |

| Alkali concentration | 0.5 M – 3 M (preferably 0.9-1.5 M) | Aqueous alkaline medium |

| Temperature | 50 °C – 150 °C (preferably 80-120 °C) | Controls reaction rate and selectivity |

| Reaction time | 4 – 72 hours (preferably 8-48 h) | Ensures maximum conversion |

| Catalyst | Transition metal salts (e.g., cobalt salts) | Catalyzes oxidation with oxygen |

| Oxidant | Oxygen or air | Mild oxidizing agent to prevent over-oxidation |

| Yield (oxidation step) | ~80% | High selectivity and conversion |

| Purification | Acidification and extraction | Isolates carboxylic acid from aqueous salt |

Research Findings and Practical Considerations

- The oxidation method using oxygen and transition metal catalysts is preferred due to its mildness and environmental compatibility.

- Reaction parameters must be optimized for each substrate to balance reaction rate and product stability.

- The method avoids hazardous oxidants like potassium permanganate, reducing environmental impact.

- The process is scalable and suitable for pharmaceutical intermediate synthesis.

- Catalyst recovery and reuse improve cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Descyano Fludioxonil 3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 2,3-dihydroxybenzoic acid.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various hydroxylated and carbonylated derivatives, which can be further processed to obtain fludioxonil-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Antifungal Agent

3-DFCA exhibits antifungal properties that are beneficial in agricultural practices. It has been shown to inhibit the growth of various phytopathogenic fungi, making it a valuable tool for crop protection. Research indicates that compounds similar to 3-DFCA can disrupt fungal cell membranes and inhibit spore germination, thereby reducing fungal infections in crops .

2. Bacterial Pathogen Control

Recent studies have demonstrated that 3-DFCA has antibacterial activity against several plant pathogenic bacteria. For instance, it was found to significantly inhibit the growth of Acidovorax citrulli, a pathogen responsible for bacterial fruit blotch in melons. The protective effect of 3-DFCA was superior to conventional treatments, showcasing its potential as an eco-friendly alternative in agricultural pest management .

| Pathogen | Inhibition Rate (%) at 100 µg/mL |

|---|---|

| Acidovorax citrulli | 90.45 |

| Xanthomonas axonopodis | 88.45 |

| Ralstonia solanacearum | 84.39 |

| Xoo | 83.76 |

| Dickeya zeae | 82.38 |

Environmental Applications

1. Soil Health Improvement

As an environmentally friendly compound, 3-DFCA can enhance soil health by suppressing harmful pathogens without negatively impacting beneficial microbial communities. This application is critical for sustainable agriculture practices aimed at reducing chemical pesticide reliance .

2. Bioremediation Potential

The compound's ability to degrade certain pollutants suggests potential applications in bioremediation efforts, particularly in contaminated soils and water systems where fungal and bacterial pathogens pose significant risks .

Case Studies

Case Study 1: Efficacy Against Acidovorax citrulli

In controlled greenhouse experiments, 3-DFCA was applied at varying concentrations to melon plants infected with Acidovorax citrulli. Results indicated a significant reduction in disease severity compared to untreated controls, demonstrating its effectiveness as a protective agent against bacterial infections .

Case Study 2: Biofilm Disruption

A laboratory study assessed the impact of 3-DFCA on biofilm formation by Pseudomonas aeruginosa. The findings revealed that treatment with 3-DFCA led to a marked decrease in biofilm biomass and viability, highlighting its potential role in managing biofilm-associated infections .

Wirkmechanismus

3-Descyano Fludioxonil 3-Carboxylic Acid exerts its effects by interfering with the high osmolarity glycerol (HOG) pathway in fungi . This pathway is crucial for the fungal response to osmotic stress. The compound induces oxidative stress, leading to the over-accumulation of reactive molecules and triggering a cascade of biochemical events that result in cell death . The molecular targets include enzymes involved in sugar metabolism, which are inhibited by the compound, causing a metabolic shock to the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Fludioxonil and Its Metabolites

Fludioxonil (parent compound) is a phenylpyrrole fungicide. Its primary metabolite, 2,2-difluoro-benzo[1,3]dioxole-4-carboxylic acid (CGA 192155), is formed via oxidation and shares structural similarities with 3-Descyano Fludioxonil 3-Carboxylic Acid. Key differences include:

- Bioactivity : Fludioxonil inhibits fungal glycerol biosynthesis, while its metabolite CGA 192155 is less active but critical for regulatory risk assessments .

- Environmental Persistence : Fludioxonil exhibits moderate persistence (half-life ~20 days in soil), whereas the carboxylic acid derivative may degrade faster due to increased hydrophilicity.

Table 1: Comparison of Fludioxonil and Its Derivatives

Indole-3-Carboxylic Acid (I3CA) and Derivatives

Indole-3-carboxylic acid (I3CA) (CAS: 771-50-6) shares a carboxylic acid group at the 3-position but differs in its indole backbone. Key comparisons include:

- Antimicrobial Activity : I3CA exhibits potent activity against Staphylococcus aureus (MIC = 6.25 µg/mL) but weak cytotoxicity .

- Structural Flexibility : I3CA derivatives, such as 6-bromo-5-methoxyindole-3-carboxylic acid esters, show antiviral activity against SARS-CoV-2, highlighting the role of substituents in modulating bioactivity .

- Agricultural Applications: I3CA acts as a priming agent in plant defense against pathogens like Botrytis cinerea, unlike this compound, which is fungicide-derived .

Quinolone 3-Carboxylic Acid Derivatives

Quinolones, such as ciprofloxacin, rely on a 3-carboxylic acid group for binding to DNA gyrase. Modifications to this group significantly impact activity:

- A-62824 (a ciprofloxacin analogue): Replacing the 3-carboxylic acid with an isothiazoloquinoline scaffold enhanced potency, with MIC values 10-fold lower than ciprofloxacin against S. aureus (0.02 vs. 0.2 µg/mL) .

- 1,8-Naphthyridine Derivatives : Despite cellular uptake (~63% in 16 hours), some 3-carboxylic acid derivatives show inactivity due to poor target interaction .

Table 2: Bioactivity of 3-Carboxylic Acid Derivatives in Antimicrobial Agents

| Compound | Target Organism | MIC (µg/mL) | Key Structural Feature |

|---|---|---|---|

| Ciprofloxacin | E. coli | 0.01 | Quinolone + 3-COOH |

| A-62824 | S. aureus | 0.02 | Isothiazoloquinoline + 3-COOH |

| Indole-3-carboxylic acid | S. aureus | 6.25 | Indole + 3-COOH |

| This compound | Botrytis cinerea (predicted) | Pending | Phenylpyrrole + 3-COOH |

Biologische Aktivität

3-Descyano Fludioxonil 3-Carboxylic Acid (CAS No. 1582788-89-3) is a synthetic compound derived from fludioxonil, a well-known fungicide. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₉ClN₂O₃

- Molecular Weight : 272.67 g/mol

- Structure : The compound features a carboxylic acid functional group that enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi, inhibiting their growth and proliferation. |

| Antiviral | Shows potential in inhibiting viral replication in vitro. |

| Antifungal | Effective against several fungal species, making it a candidate for agricultural applications. |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : This compound can modulate key signaling pathways such as the MAPK/ERK pathway, influencing cellular processes like proliferation and differentiation .

- Gene Expression Regulation : It affects the expression of genes related to apoptosis and cell cycle regulation, impacting cell survival and growth dynamics .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Activity : A laboratory study demonstrated that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL. The mode of action was attributed to disruption of cell membrane integrity .

- Antiviral Properties : In vitro assays showed that this compound reduced the replication of influenza virus by up to 70% when applied at an early stage of infection .

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : At lower concentrations (1-10 µg/mL), it enhances cellular functions without significant toxicity.

- High Doses : Higher concentrations (>50 µg/mL) may lead to cytotoxic effects and organ damage in animal models, indicating a threshold for safe therapeutic use .

Metabolic Pathways

Research indicates that the metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing its efficacy and safety in therapeutic applications.

Q & A

Q. What advanced spectroscopic methods can elucidate the compound’s tautomeric equilibria in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.